molecular formula C18H27ClN2O2 B14030811 (1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl

(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl

Cat. No.: B14030811
M. Wt: 338.9 g/mol
InChI Key: BAOIGDXFIUVMSD-DMLYUBSXSA-N
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Description

(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hydrochloride typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves a cyclization reaction, where a linear precursor undergoes intramolecular reactions to form the spirocyclic structure.

    Functionalization: After forming the core, various functional groups are introduced through reactions such as amination, esterification, and benzylation.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing by-products, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to receptors or enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate
  • (1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate acetate
  • (1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate sulfate

Uniqueness

The hydrochloride form of this compound is unique due to its enhanced solubility and stability, making it more suitable for certain applications, particularly in biological and medicinal research. The spirocyclic structure also imparts distinct reactivity and binding properties compared to linear or other cyclic analogs.

Properties

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9 g/mol

IUPAC Name

benzyl (2R,4S)-4-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride

InChI

InChI=1S/C18H26N2O2.ClH/c1-14-11-16(19)18(12-14)7-9-20(10-8-18)17(21)22-13-15-5-3-2-4-6-15;/h2-6,14,16H,7-13,19H2,1H3;1H/t14-,16-;/m0./s1

InChI Key

BAOIGDXFIUVMSD-DMLYUBSXSA-N

Isomeric SMILES

C[C@H]1C[C@@H](C2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3)N.Cl

Canonical SMILES

CC1CC(C2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3)N.Cl

Origin of Product

United States

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